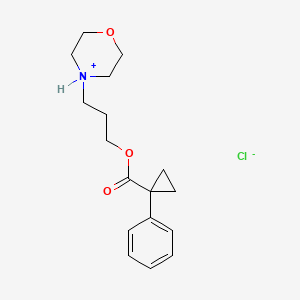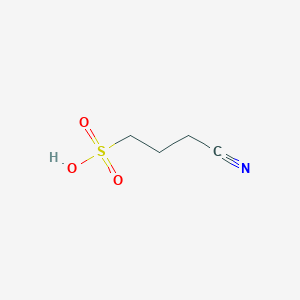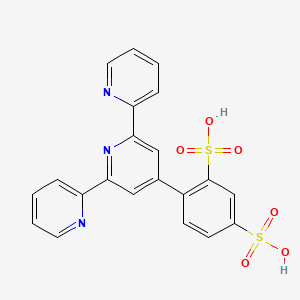
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid is a complex organic compound known for its unique structure and properties It consists of a benzene ring substituted with two sulfonic acid groups and a pyridine-based moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzene-1,3-disulfonic acid with 2,6-dipyridin-2-ylpyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid involves its ability to coordinate with metal ions through its pyridine moieties. This coordination can lead to the formation of stable metal complexes with specific geometric and electronic properties. These complexes can act as catalysts in various chemical reactions, facilitating the conversion of reactants to products through different pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: Similar structure but with a nitrile group instead of sulfonic acid groups.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)aniline: Contains an amino group instead of sulfonic acid groups.
Uniqueness
The presence of sulfonic acid groups in 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid imparts unique properties, such as increased solubility in water and the ability to participate in specific chemical reactions that are not possible with its analogs. This makes it particularly valuable in applications requiring water-soluble ligands or catalysts.
Propiedades
Fórmula molecular |
C21H15N3O6S2 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C21H15N3O6S2/c25-31(26,27)15-7-8-16(21(13-15)32(28,29)30)14-11-19(17-5-1-3-9-22-17)24-20(12-14)18-6-2-4-10-23-18/h1-13H,(H,25,26,27)(H,28,29,30) |
Clave InChI |
ZPPWRZXOQSNRJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
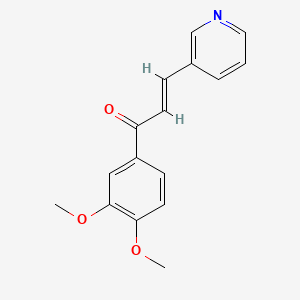
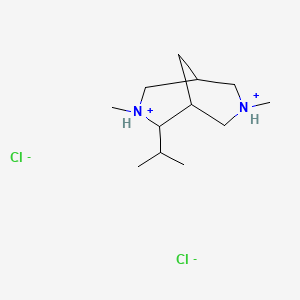

![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
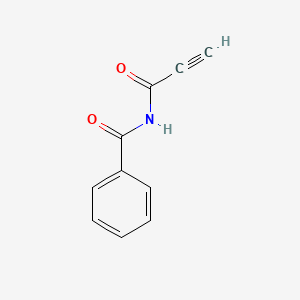
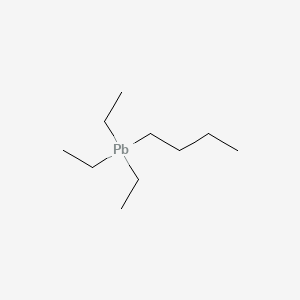
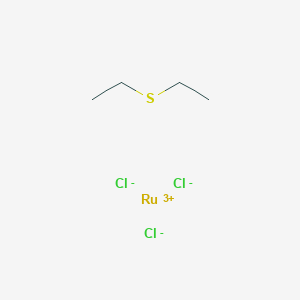
] ester](/img/structure/B13781787.png)
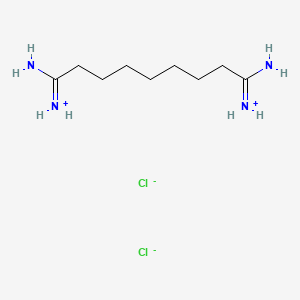
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
